REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2].[C:11]([OH:15])(=[O:14])[CH:12]=[O:13].[OH-].[Na+]>O>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH:12]([OH:13])[C:11]([OH:15])=[O:14])[CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.401 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
WASH
|
Details
|
the solution was washed with ethyl acetate (4×250 mL)
|
Type
|
ADDITION
|
Details
|
NaCl was added
|
Type
|
EXTRACTION
|
Details
|
the product was then extracted into ethyl acetate (4×200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1O)C(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |